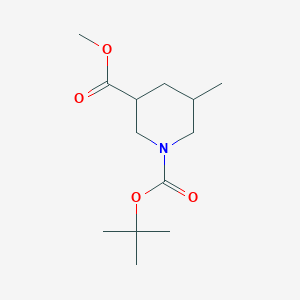

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

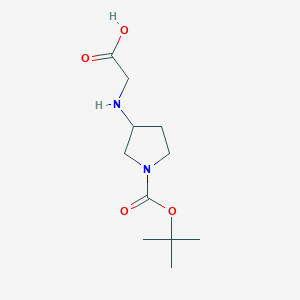

“1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1365887-44-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 5-methylpiperidine-1,3-dicarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is stored at room temperature in an inert atmosphere . The physical form can be liquid, solid, semi-solid, or lump .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate has notable applications in synthesis and pharmaceutical development. One of its derivatives, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process proposed for this compound is efficient and suitable for industrial scale-up, offering significant potential for the development of new pharmaceuticals (Chen Xin-zhi, 2011).

In Synthesis of Pipecolic Acid Derivatives

The compound has been instrumental in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. An interesting aspect is the use of the vinylfluoro group as an acetonyl cation equivalent, showcasing the compound's versatility in organic synthesis (Purkayastha et al., 2010).

As a Chiral Auxiliary

In the realm of chiral synthesis, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related derivative, have been prepared from L-alanine. These compounds have been used effectively as auxiliaries in dipeptide synthesis, demonstrating the compound's utility in producing enantiomerically pure substances (Studer et al., 1995).

Hydroformylation and Synthesis of Amino Acid Derivatives

The compound's derivatives have also been utilized in highly stereoselective hydroformylation reactions. These reactions are significant for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

In NMR Research

O-tert-Butyltyrosine, a derivative of this compound, has been used in NMR research for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Its tert-butyl group serves as an NMR tag, presenting an easily detectable signal in spectral regions with limited overlap, thus enhancing NMR analysis capabilities (Chen et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-methylpiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLLBTSMSLITGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)